molecular formula C14H15F3N6O2S2 B13791703 N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide CAS No. 848080-32-0

N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide

Cat. No.: B13791703
CAS No.: 848080-32-0
M. Wt: 420.4 g/mol
InChI Key: XCXNBEZXFBGCIN-UHFFFAOYSA-N
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Description

N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an azo linkage, and a trifluoromethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The azo linkage is then introduced by coupling the thiadiazole derivative with an appropriate diazonium salt. Finally, the trifluoromethanesulfonamide group is added through a sulfonation reaction using trifluoromethanesulfonic anhydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated reactors, precise temperature control, and continuous flow techniques to ensure consistent product quality .

Mechanism of Action

The mechanism of action of N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring and azo linkage can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The trifluoromethanesulfonamide group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

848080-32-0

Molecular Formula

C14H15F3N6O2S2

Molecular Weight

420.4 g/mol

IUPAC Name

N-[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C14H15F3N6O2S2/c1-2-23-5-3-4-9-6-10(19-21-13-20-18-8-26-13)11(7-12(9)23)22-27(24,25)14(15,16)17/h6-8,22H,2-5H2,1H3

InChI Key

XCXNBEZXFBGCIN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=CC(=C(C=C21)NS(=O)(=O)C(F)(F)F)N=NC3=NN=CS3

Origin of Product

United States

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